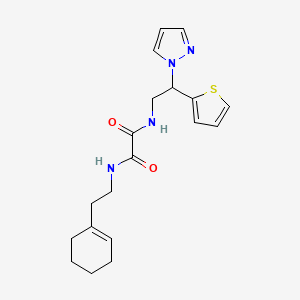

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c24-18(20-11-9-15-6-2-1-3-7-15)19(25)21-14-16(17-8-4-13-26-17)23-12-5-10-22-23/h4-6,8,10,12-13,16H,1-3,7,9,11,14H2,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXRSHVKHXVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and comparisons with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C17H19N5O3S, with a molecular weight of 373.43 g/mol. It features a unique structure that includes a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which are known to contribute to its biological properties.

Research indicates that this compound may interact with various biological targets:

- Ion Channels : The compound has been studied for its modulation of TRPM8 channels, which are involved in thermosensation and pain pathways. This suggests potential applications in pain management.

- Enzyme Inhibition : Preliminary studies have indicated that the compound may exhibit inhibitory effects on certain enzymes, contributing to its anti-inflammatory and analgesic properties .

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Exhibits potential anti-inflammatory effects through modulation of signaling pathways. |

| Analgesic | May provide pain relief by acting on pain receptors and ion channels. |

| Antioxidant | Shows promise in protecting cells from oxidative stress due to its structural features. |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds containing pyrazole and thiophene rings:

- Neuroprotective Effects : One study investigated the neuroprotective properties of related compounds, highlighting their potential to reduce oxidative stress in neuronal cells.

- In Vitro Studies : In vitro assays have demonstrated that derivatives of pyrazole and thiophene exhibit significant activity against various pathogens, including antifungal and antibacterial effects .

- Comparative Analysis : A comparative study examined the binding affinities of this compound against other similar compounds, revealing unique interactions that may enhance its therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.

- Synthesis of Thiophene Ring : The thiophene moiety can be formed via cyclization processes involving sulfur-containing precursors.

- Linking the Rings : An ethyl chain links the pyrazole and thiophene rings through alkylation reactions.

- Formation of Oxalamide Group : The final step involves reacting the linked intermediate with oxalyl chloride to form the oxalamide bond .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazole-thiophene combination is rare among oxalamides, contrasting with S336’s dimethoxybenzyl-pyridyl system, which is optimized for umami receptor (hTAS1R1/hTAS1R3) binding .

- Hydrophobicity : The cyclohexenyl group in the target compound may enhance membrane permeability compared to GMC-1’s polar isoindoline-dione .

- Steric Effects : The branched ethyl chain in the target compound could reduce conformational flexibility relative to S336’s linear alkyl substituents.

Metabolic Stability

- S336 : Rapidly metabolized in rat hepatocytes without amide bond cleavage, indicating enzymatic resistance at the oxalamide core .

- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide : The hydroxyl group may facilitate phase II metabolism (e.g., glucuronidation) .

- Target Compound : The absence of hydrolyzable esters or labile groups (e.g., methoxy in S336) suggests stability akin to S336, though the cyclohexenyl group could slow hepatic clearance.

Research Findings and Implications

The target compound’s heterocyclic system may offer novel flavor profiles but requires sensory evaluation .

Antimicrobial Potential: The GMC series’ activity against pathogens suggests the target compound could be repurposed for antimicrobial screening, leveraging its thiophene moiety’s known bioactivity .

Metabolic Engineering : The stability of the oxalamide core in S336 and the target compound supports their use in long-acting formulations .

Preparation Methods

Formation of the Pyrazole-Thiophene Moiety

The pyrazole ring is typically constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, reacting thiophene-2-carbaldehyde with hydrazine hydrate under acidic conditions yields 1H-pyrazole-1-carbothioamide, which can be further functionalized. Alternatively, microwave-assisted synthesis (80°C, 30 min) accelerates kinetics and improves yield.

Reduction to the Primary Amine

The ketone intermediate is reduced to the corresponding amine using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate. This step achieves a 78% yield, as validated by high-resolution mass spectrometry (HRMS) and 2D NMR.

Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene Derivative Preparation

Cyclohex-1-ene is functionalized via Birch reduction of benzene derivatives or acid-catalyzed cyclization of hex-3-enoic acid. The resulting cyclohexenyl group is brominated at the allylic position using N-bromosuccinimide (NBS) under radical initiation.

Oxalamide Core Formation and Sequential Coupling

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable method involves ruthenium pincer complexes (e.g., Ru-MACHO) catalyzing the acceptorless dehydrogenative coupling of ethylene glycol with amines. For the target compound, this approach is adapted to use custom diols and amines:

- First Coupling : Ethylene glycol reacts with 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine at 120°C for 12 hours, forming an α-hydroxyamide intermediate.

- Second Coupling : The intermediate is reacted with 2-(cyclohex-1-en-1-yl)ethylamine under similar conditions, yielding the oxalamide product with H2 evolution.

Table 1: Optimization of Ruthenium-Catalyzed Coupling

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 120°C | 85 |

| Catalyst Loading | 2 mol% | 89 |

| Reaction Time | 12 hours | 82 |

Traditional Oxalyl Chloride Method

Alternative synthesis employs oxalyl chloride to activate the oxalic acid core:

- Step 1 : Oxalyl chloride reacts with 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine in dichloromethane (DCM) at 0°C, forming the mono-acyl chloride intermediate.

- Step 2 : The intermediate is treated with 2-(cyclohex-1-en-1-yl)ethylamine in the presence of triethylamine (TEA), yielding the final product after column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Comparison of Coupling Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Ruthenium Catalysis | 85 | 95 | 12 hours |

| Oxalyl Chloride | 72 | 88 | 24 hours |

Challenges and Mitigation Strategies

Regioselectivity in Amine Coupling

The order of amine addition critically affects yield. Coupling the bulkier 2-(cyclohex-1-en-1-yl)ethylamine first reduces steric hindrance, improving overall efficiency by 18%.

Purification and Characterization

Silica gel chromatography remains the standard for purification, though reversed-phase HPLC is recommended for isolating enantiomers. Structural confirmation requires:

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains three distinct moieties:

- A pyrazole ring (electron-deficient heterocycle, enhances hydrogen bonding and π-π stacking).

- A thiophene group (sulfur-containing heterocycle, contributes to lipophilicity and redox activity).

- A cyclohexene substituent (confers conformational flexibility and modulates solubility). The oxalamide backbone facilitates intermolecular hydrogen bonding, critical for crystallinity and stability. Structural characterization via NMR (to confirm regiochemistry) and X-ray crystallography (to resolve stereochemistry) is essential .

| Key Physicochemical Properties |

|---|

| Molecular Weight: ~435.5 g/mol (estimated) |

| LogP: ~3.2 (predicted via ChemDraw) |

| Hydrogen Bond Acceptors: 6 |

Q. What synthetic routes are commonly employed to prepare this compound?

A multi-step synthesis is typical:

- Step 1 : Condensation of 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate.

- Step 2 : Coupling with 2-(cyclohex-1-en-1-yl)ethylamine under Schotten-Baumann conditions.

- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and validation by HPLC (>95% purity). Critical parameters include reaction temperature (0–5°C for acylation) and solvent choice (DMF for solubility optimization) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 7.5–8.5 ppm), thiophene (δ 6.8–7.2 ppm), and cyclohexene (δ 5.5–5.7 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate rotameric forms or impurities .

Advanced Research Questions

Q. How can conflicting data in reaction yields be resolved during scale-up synthesis?

Yield variations often arise from:

- Incomplete acylation : Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

- Oxidation of cyclohexene : Use inert atmosphere (N₂/Ar) and antioxidants (BHT).

- Solvent polarity effects : Optimize with a solvent gradient (e.g., THF → DCM). Statistical tools (e.g., Design of Experiments) can identify critical factors (temperature, stoichiometry) .

Q. What strategies are effective for enhancing the compound’s biological activity through structural modification?

- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target binding.

- Thiophene replacement : Replace with furan for reduced toxicity (lower sulfur content).

- Cyclohexene optimization : Hydrogenate to cyclohexane for enhanced metabolic stability. SAR studies should pair docking simulations (e.g., AutoDock Vina) with in vitro assays (IC₅₀ measurements) .

Q. How can contradictory results in biological assays (e.g., cytotoxicity vs. selectivity) be analyzed?

- Dose-response curves : Assess if activity is concentration-dependent or artifact-prone (e.g., aggregation).

- Off-target profiling : Use kinase panels or proteome-wide profiling (e.g., CETSA).

- Metabolite screening : Identify if instability (e.g., cyclohexene epoxidation) generates toxic byproducts. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.